2-Propylcyclopentanone
Overview
Description
Synthesis Analysis
Cyclopentanones can be synthesized through various methods, including acid-catalyzed ring expansion of isopropenylcyclobutanols, which is demonstrated by the synthesis of 2,2-dimethyl cyclopentanones. This method provides access to a family of sesquiterpenes, showcasing the versatility of cyclopentanone derivatives in synthetic organic chemistry (Bernard et al., 2005).
Molecular Structure Analysis
The molecular structure of cyclopentanone derivatives, such as 1,3-dibenzylcyclobutane-2,4-bis(2′-spiro-(5′-p-chloro)-benzylcyclopentanone), has been elucidated through photo-induced solid-state reactions, highlighting the capability of these compounds to undergo transformations while maintaining crystal integrity. Such studies provide insights into the molecular arrangements and structural stability of cyclopentanone derivatives (Jones & Theocharis, 1984).
Chemical Reactions and Properties
Cyclopentanone derivatives participate in a variety of chemical reactions, including photocycloaddition and cycloaddition reactions. These reactions expand the utility of cyclopentanones in synthetic chemistry, enabling the construction of complex molecular architectures. Notably, methylenecyclopentanones have been synthesized through nickel-catalyzed [3+1+1] cycloaddition reactions, showcasing the reactivity of cyclopentanone systems (Kamikawa et al., 2006).
Physical Properties Analysis
The physical properties of cyclopentanone derivatives, such as melting points, boiling points, and solubility, are closely tied to their molecular structure. The crystal and molecular structures of these compounds, determined through X-ray crystallography, provide valuable information on their solid-state properties and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of cyclopentanones, including their reactivity, stability, and functional group transformations, are central to their application in synthesis. The ability of cyclopentanone derivatives to undergo various chemical reactions, including photolysis and carbonyl reduction, underscores their versatility as synthetic intermediates (Frey & Vinall, 1970).
Scientific Research Applications
Ion Structure Characterization : A study by Hass et al. (1976) used ion cyclotron resonance and other techniques to characterize the ion structure of alkylcyclopentanone ions, including those derived from 2-ethyl-5-propylcyclopentanone. This research is significant for understanding the structural properties of similar cyclopentanone compounds like 2-Propylcyclopentanone in gaseous ion states (Hass et al., 1976).
Hepatoprotective Properties : Zhang et al. (2013) investigated the protective abilities of 2-acetylcyclopentanone (2-ACP), a related compound, in a mouse model of acetaminophen hepatotoxicity. This suggests potential therapeutic applications of cyclopentanone derivatives in treating drug-induced liver injuries (Zhang et al., 2013).
MDR Reversal and Cytotoxicity : A study by Das et al. (2007) found that various alicyclic and acyclic compounds containing cyclopentanone structures showed potent multidrug resistance (MDR) reversal properties and selective toxicity to malignant cells. This highlights the potential of cyclopentanone compounds in cancer therapy (Das et al., 2007).
Neuroendocrine Changes in Women : A review by Reynolds et al. (2007) on valproic acid (2-n-propylpentanoic acid, VPA), a related compound, discusses its effects on reproductive and metabolic function in women. This study is relevant for understanding the broader physiological impacts of cyclopentanone derivatives (Reynolds et al., 2007).
Synthesis of Organic Compounds : Wrobel and Cook (1980) discussed the use of cyclopentane-1,2-dione as a synthetic intermediate in preparing various organic compounds, indicating the importance of cyclopentanone derivatives in organic synthesis (Wrobel & Cook, 1980).
properties
IUPAC Name |
2-propylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUCFFRQJFQQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333782 | |
Record name | 2-propylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylcyclopentanone | |
CAS RN |
1193-70-0 | |
Record name | 2-propylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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